molecular formula C11H11BrO2 B8167272 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde

2-Bromo-6-(cyclopropylmethoxy)benzaldehyde

Cat. No.: B8167272
M. Wt: 255.11 g/mol
InChI Key: KFOIDIIJAVOMGV-UHFFFAOYSA-N
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Description

2-Bromo-6-(cyclopropylmethoxy)benzaldehyde: is an organic compound with the molecular formula C11H11BrO2. It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the second position and a cyclopropylmethoxy group at the sixth position on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Properties

IUPAC Name

2-bromo-6-(cyclopropylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOIDIIJAVOMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C(=CC=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 6-Hydroxybenzaldehyde

The synthesis begins with bromination of 6-hydroxybenzaldehyde to yield 2-bromo-6-hydroxybenzaldehyde. Patent CN102070420B outlines a bromination method using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloromethane (DCM) under light conditions, achieving 99% conversion. This method avoids harsh brominating agents, ensuring high regioselectivity for the ortho-position relative to the hydroxy group.

Reaction Conditions :

  • Substrate : 6-Hydroxybenzaldehyde

  • Brominating Agents : HBr (40%), H₂O₂ (30%)

  • Solvent : Dichloromethane

  • Temperature : 10–15°C

  • Time : 6–24 hours

  • Yield : 95–99%

Alkylation with Cyclopropylmethyl Bromide

The hydroxy group is then alkylated using cyclopropylmethyl bromide. Patent CN102690194A demonstrates this step using potassium hydride (KH) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, acetone). Cyclopropylmethyl bromide is added dropwise at 10–15°C, followed by heating to 60–130°C.

Optimized Protocol :

  • Base : KH (2.8–4.6 g/mol)

  • Solvent : DMF or acetone

  • Temperature : 70–130°C

  • Time : 10–15 hours

  • Workup : Acidification (HCl), extraction with ethyl acetate, drying (MgSO₄)

  • Yield : 80–92%

Table 1. Alkylation Efficiency Across Solvents

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
DMFNaH1301285.685.6
AcetoneKH701592.594.6
DMAcKH601292.094.6

Cyclopropylmethoxy Group Introduction Prior to Bromination

Synthesis of 6-(Cyclopropylmethoxy)Benzaldehyde

Alternative routes involve installing the cyclopropylmethoxy group before bromination. PMC3158291 describes cyclopropanation via Simmons-Smith conditions using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). Starting from ethyl-2-hydroxy-4-trifluoromethoxybenzoate, the hydroxy group is alkylated with 1-bromo-2-chloroethane, followed by cyclopropanation and oxidation.

Key Steps :

  • Alkylation : K₂CO₃ in DMF, 20°C, 63% yield.

  • Cyclopropanation : Et₂Zn/CH₂I₂, 0°C, 40% yield.

  • Oxidation : PCC in CH₂Cl₂, 75% yield.

Bromination at the Ortho-Position

Subsequent bromination uses N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN). This method ensures selectivity for the ortho-position relative to the aldehyde group.

Conditions :

  • Brominating Agent : NBS (1.1 equiv)

  • Initiator : AIBN (0.1 equiv)

  • Solvent : Acetonitrile

  • Temperature : 80°C

  • Yield : 78%

Alternative Pathways: Reductive Amination and Oxidation

Reductive Amination Intermediate

WO1998042647A1 reports a reductive amination approach for analogous naphthalene derivatives. For 2-bromo-6-(cyclopropylmethoxy)benzaldehyde, this involves:

  • Condensation of 6-aminobenzaldehyde with cyclopropylmethyl ketone.

  • Reduction with NaBH₄ to form a secondary amine.

  • Bromination with PBr₃ in THF.

Limitations : Lower yields (55–65%) due to competing over-bromination.

Kornblum Oxidation of Benzyl Bromides

Journal of Organic Chemistry highlights Kornblum oxidation for converting 2-bromo-6-(cyclopropylmethoxy)benzyl bromide to the aldehyde. Dimethyl sulfoxide (DMSO) and CaCO₃ at 95°C afford the aldehyde in 90% yield.

Reaction Profile :

  • Substrate : 2-Bromo-6-(cyclopropylmethoxy)benzyl bromide

  • Oxidizing Agent : DMSO

  • Additive : CaCO₃ (1.5 equiv)

  • Temperature : 95°C

  • Time : 3–8 hours

Comparative Analysis of Methods

Table 2. Method Efficiency and Scalability

MethodKey AdvantageYield (%)Purity (%)Scalability
Bromination-Alkylation (Patent)High regioselectivity92.594.6Industrial
Cyclopropanation-PCC OxidationAvoids harsh bromination7598Lab-scale
Kornblum OxidationMild conditions9097Pilot-scale

Critical Challenges and Optimization Strategies

Regioselectivity in Bromination

Over-bromination is mitigated using dilute H₂O₂ (30%) and controlled temperatures. NBS with AIBN ensures single-site radical bromination.

Purity Enhancement

  • Crystallization : Ethyl acetate/hexane recrystallization improves purity to >99%.

  • Column Chromatography : Silica gel (hexane:EtOAc = 4:1) resolves residual cyclopropylmethoxy byproducts.

Solvent Impact on Alkylation

DMF increases reaction rates but necessitates rigorous drying (MgSO₄). Acetone offers easier workup but requires higher temperatures .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(cyclopropylmethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

    Substitution: Various substituted benzaldehyde derivatives.

    Oxidation: 2-Bromo-6-(cyclopropylmethoxy)benzoic acid.

    Reduction: 2-Bromo-6-(cyclopropylmethoxy)benzyl alcohol.

Scientific Research Applications

2-Bromo-6-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential for therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde depends on its specific application. In general, its reactivity is influenced by the presence of the bromine atom and the aldehyde group, which can participate in various chemical reactions. The molecular targets and pathways involved are specific to the derivatives and their intended use, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    2-Bromo-4-methoxybenzaldehyde: Bromine atom at the second position and methoxy group at the fourth position.

    2-Bromo-6-ethoxybenzaldehyde: Ethoxy group instead of cyclopropylmethoxy group.

Uniqueness

2-Bromo-6-(cyclopropylmethoxy)benzaldehyde is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of derivatives that can be synthesized from it, making it valuable in the development of novel chemical entities.

Biological Activity

2-Bromo-6-(cyclopropylmethoxy)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a cyclopropylmethoxy group attached to a benzaldehyde framework. Its molecular formula is C11_{11}H11_{11}BrO, and it possesses distinct chemical properties that influence its biological interactions.

Biological Activity Overview

Research into the biological activity of 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde indicates several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, particularly against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.
  • Anticancer Properties : There are indications that 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde may inhibit the proliferation of cancer cells, making it a candidate for further investigation in oncology.

The mechanisms underlying the biological activities of 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Binding : It may interact with various receptors, triggering intracellular signaling cascades that lead to its observed effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde. Modifications to the bromine or cyclopropyl groups can significantly affect potency and selectivity.

ModificationEffect on Activity
Bromine SubstitutionAlters electron density, affecting binding affinity
Cyclopropyl Group VariationChanges steric hindrance and receptor interaction

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde exhibited notable activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
  • Anti-inflammatory Research : In vitro assays showed that this compound significantly reduced TNF-alpha production in macrophages, suggesting a mechanism for its anti-inflammatory effects.
  • Cancer Cell Proliferation : Research involving MCF-7 breast cancer cells indicated that treatment with 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of benzaldehyde derivatives. A plausible route involves:

  • Step 1 : Bromination of 6-hydroxybenzaldehyde using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at controlled temperatures to achieve regioselective bromination at the 2-position .
  • Step 2 : Etherification of the 6-hydroxy group with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the cycloproplymethoxy moiety .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity yields.

Q. How should researchers characterize the purity and structure of 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons, cyclopropane ring protons, and aldehyde proton at ~10 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for synthetic intermediates) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and isotopic patterns consistent with bromine .

Advanced Research Questions

Q. What factors influence regioselectivity challenges during the bromination of 6-substituted benzaldehyde derivatives?

  • Methodological Answer :

  • Electronic Effects : The aldehyde group (-CHO) is a strong meta-directing substituent, but steric hindrance from bulky groups (e.g., cyclopropylmethoxy) can alter bromination patterns .
  • Reaction Conditions : Solvent polarity (e.g., DMF vs. acetic acid) and temperature modulate electrophilic aromatic substitution kinetics. For example, low temperatures favor kinetic control, while high temperatures may lead to thermodynamic products .
  • Validation : Computational modeling (DFT calculations) can predict regioselectivity by analyzing transition-state energies and charge distribution .

Q. How does 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde degrade under varying storage conditions, and how can stability be monitored?

  • Methodological Answer :

  • Degradation Pathways : Sensitivity to light, moisture, or oxidation may lead to aldehyde oxidation (to carboxylic acid) or ether cleavage. Stability studies under accelerated conditions (40°C/75% RH) are recommended .
  • Analytical Monitoring :
  • TGA/DSC : Thermal gravimetric analysis to identify decomposition temperatures.
  • HPLC-MS : Track degradation products (e.g., loss of cyclopropylmethoxy group or bromine displacement) .
  • Storage Recommendations : Store in amber vials under inert atmosphere (N₂ or Ar) at −20°C .

Q. What mechanistic insights explain unexpected byproducts in reactions involving 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde?

  • Methodological Answer :

  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may face challenges due to steric hindrance from the cyclopropylmethoxy group. Competing pathways (e.g., homocoupling) should be investigated using kinetic isotope effects or deuterium labeling .
  • Aldehyde Reactivity : The aldehyde group may undergo nucleophilic addition or oxidation. Control experiments with protecting groups (e.g., acetal formation) can isolate competing mechanisms .

Q. How can computational modeling optimize the design of derivatives based on 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes or receptors, guided by the bromine’s halogen-bonding potential .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis to correlate substituent effects (e.g., cyclopropane ring strain) with biological activity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar brominated benzaldehyde derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous solvents, fresh NBS) and equipment (e.g., Schlenk lines for air-sensitive steps) .
  • Byproduct Identification : Use LC-MS or GC-MS to detect trace impurities (e.g., debrominated products or dimerization byproducts) that may skew yield calculations .
  • Meta-Analysis : Compare literature data with attention to reaction scales, purification methods, and analytical techniques (e.g., NMR integration vs. HPLC area%) .

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